N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a dimethoxyphenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but lacking the indole core.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of the indole core and the dimethoxyphenyl group, which can confer distinct chemical reactivity and biological activity.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide, commonly referred to as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C₁₂H₁₇N₁O₃
- Molecular Weight : 223.2683 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 6275-29-2
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas.
Anticancer Activity
Research indicates that indole derivatives exhibit promising anticancer properties. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Indole derivatives may trigger apoptosis by activating caspase pathways and inhibiting cell proliferation at the G1 phase of the cell cycle.
Table 1: Anticancer Activity of Indole Derivatives
Compound Name | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | Induces apoptosis via caspase activation |
Prodigiosin | 1.93 | 2.84 | Induces apoptosis |
Compound X | 0.48 | 0.19 | G1 phase arrest and apoptosis |
Neuroprotective Effects
Indole derivatives have also been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of human glutaminyl cyclase (hQC) has emerged as a target for these compounds:
- Research Findings : Inhibitors of hQC could potentially reduce the formation of neurotoxic peptides associated with Alzheimer's disease.
Study on Apoptosis Induction
A study conducted on the effects of various indole derivatives, including this compound, demonstrated that these compounds significantly increased caspase 3/7 activity in MCF-7 cells. This indicates a strong potential for development as anticancer agents.
Pharmacokinetics and Toxicity
Further investigations into the pharmacokinetics and toxicity profiles of this compound are necessary to determine its suitability for clinical applications. Preliminary data suggest moderate toxicity levels in vitro, warranting further exploration into dosing and delivery mechanisms.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-22-11-9-15-5-6-16(13-17(15)22)20(23)21-10-8-14-4-7-18(24-2)19(12-14)25-3/h4-7,9,11-13H,8,10H2,1-3H3,(H,21,23) |
InChI Key |
PAZXSKYQNRMQJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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